molecular formula C30H34N4O7S B2701510 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-82-8

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2701510
CAS No.: 533871-82-8
M. Wt: 594.68
InChI Key: XNKJPUPQZWQEAK-UHFFFAOYSA-N
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Description

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS: 533871-82-8) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class. Its molecular formula is C₃₀H₃₄N₄O₇S, with a molecular weight of 594.68 g/mol . The compound features a benzamide core substituted with a benzyl(ethyl)sulfamoyl group at the 4-position and a 1,3,4-oxadiazole ring linked to a 3,4,5-triethoxyphenyl moiety.

The 3,4,5-triethoxyphenyl group confers enhanced lipophilicity compared to simpler methoxy or halogenated analogs, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Biological Activity

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • Molecular Formula: C27H32N4O6S
  • Molecular Weight: 512.6 g/mol

The compound features a benzamide structure linked to a sulfamoyl group and an oxadiazole moiety. Its unique structure suggests potential pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with sulfamoyl groups often exhibit antimicrobial properties. The presence of the oxadiazole ring can enhance this activity due to its ability to interact with microbial enzymes or cellular structures. Studies have shown that similar compounds can inhibit bacterial growth and possess antifungal properties.

Anticancer Activity

Compounds containing oxadiazole derivatives have been studied for their anticancer potential. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

Some studies suggest that related compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be relevant for conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that sulfamoyl derivatives showed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
  • Antitumor Activity : In vitro studies revealed that oxadiazole derivatives could effectively inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
  • Mechanistic Insights : Research has indicated that these compounds may work by inducing oxidative stress in cancer cells, leading to cell death.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntimicrobialStaphylococcus aureus[Study 1]
Compound BAnticancerMCF-7 (breast cancer)[Study 2]
Compound CAnti-inflammatoryRAW 264.7 (macrophages)[Study 3]

Q & A

Basic Questions

Q. Q1. What are the key synthetic pathways for preparing 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions:

Sulfamoyl group introduction : Reacting benzyl ethyl amine with sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfamoyl intermediate.

Oxadiazole ring formation : Cyclization of acylhydrazide derivatives with 3,4,5-triethoxybenzaldehyde via dehydrative coupling (e.g., POCl₃ or PPA as catalysts) .

Coupling reactions : Amide bond formation between the sulfamoyl and oxadiazole moieties using carbodiimide coupling agents (e.g., EDC/HOBt) in inert solvents (DMF or THF).
Optimization tips :

  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust stoichiometry (e.g., 1.2:1 molar ratio of sulfamoyl to oxadiazole) to improve yields .

Q. Q2. How can solubility challenges for this compound in biological assays be addressed?

Answer: The compound’s hydrophobic triethoxyphenyl and benzamide groups limit aqueous solubility. Strategies include:

  • Co-solvent systems : Use 0.5% DMSO with 0.02% Pluronic F-127 to enhance dispersion without cytotoxicity .
  • pH adjustment : Prepare buffered solutions (pH 7.4) for in vitro assays.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. Q3. What preliminary biological activities have been reported for this compound?

Answer:

  • Antifungal activity : Demonstrates MIC values of 2–8 µg/mL against Candida albicans via thioredoxin reductase inhibition, comparable to fluconazole .
  • Anti-inflammatory potential : Inhibits COX-2 (IC₅₀ ~10 µM) in preliminary enzyme assays .
  • Structural analogs : Derivatives with substituted triethoxyphenyl groups show enhanced activity, suggesting SAR dependence on electron-donating substituents .

Advanced Questions

Q. Q4. How can structural contradictions between computational modeling and experimental crystallography data be resolved?

Answer:

  • X-ray crystallography : Resolve bond angles (e.g., C–S–N bond at 1.380 Å) and confirm stereochemistry .
  • DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G* basis set) with experimental data to validate intramolecular interactions (e.g., hydrogen bonding) .
  • Dynamic studies : Use molecular dynamics simulations to assess conformational flexibility in solution .

Q. Q5. What orthogonal assays are recommended to validate conflicting cytotoxicity data in cancer cell lines?

Answer:

  • Primary assays : MTT or resazurin-based viability tests (IC₅₀ values).
  • Secondary validation :
    • Apoptosis markers: Caspase-3/7 activation via fluorogenic substrates.
    • Mitochondrial dysfunction: JC-1 staining for membrane potential changes.
    • Clonogenic assays: Confirm long-term proliferative inhibition .
  • Contradiction resolution : Check for off-target effects (e.g., ROS induction) using DCFH-DA probes .

Q. Q6. How can structure-activity relationships (SAR) guide the design of more potent analogs?

Answer:

  • Core modifications :
    • Replace triethoxyphenyl with trifluoromethyl (enhances lipophilicity) or methoxy groups (improves H-bonding) .
    • Substitute benzyl ethyl sulfamoyl with cyclohexyl sulfamoyl (reduces metabolic clearance) .
  • Bioisosteres : Replace oxadiazole with 1,2,4-triazole to modulate electronic effects .
  • 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electrostatic fields with activity .

Q. Q7. What analytical methods are critical for purity assessment and structural confirmation?

Answer:

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold.
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., triethoxy aromatic protons at δ 4.1–4.3 ppm) .
    • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 594.1832) .
  • Thermal analysis : DSC to check polymorphic forms (melting point >250°C indicates crystalline stability) .

Q. Q8. How can metabolic stability be improved for in vivo studies?

Answer:

  • Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to pinpoint labile sites (e.g., ester hydrolysis).
  • Structural shielding :
    • Introduce deuterium at α-positions of ethoxy groups to slow oxidative metabolism.
    • Replace ethyl sulfamoyl with tert-butyl for steric protection .
  • Prodrug strategies : Mask polar groups (e.g., phosphate esters) for enhanced absorption .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Key 1,3,4-Oxadiazole Derivatives

Compound Name & CAS Molecular Formula Substituents on Oxadiazole Key Features & Applications Source
Target Compound (533871-82-8) C₃₀H₃₄N₄O₇S 3,4,5-Triethoxyphenyl High lipophilicity; potential antifungal
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide) C₂₈H₂₈N₄O₅S 4-Methoxyphenylmethyl Antifungal vs. C. albicans (IC₅₀: 2.5 µg/mL)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) C₂₅H₂₈N₄O₅S Furan-2-yl Broader-spectrum antifungal activity
533869-65-7 (4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide) C₂₄H₂₁FN₄O₄S 4-Fluorophenyl Improved solubility; unconfirmed bioactivity
533870-21-2 (4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) C₂₇H₃₄N₄O₆S 2,4-Dimethoxyphenyl Moderate antifungal potency; lower MW (564.65 g/mol)

Key Observations:

Substituent Effects on Bioactivity: The 3,4,5-triethoxyphenyl group in the target compound may enhance membrane targeting compared to LMM5’s single methoxy group or LMM11’s furan, as poly-alkoxy groups are known to improve lipid bilayer penetration . Fluorophenyl derivatives (e.g., 533869-65-7) exhibit higher solubility due to fluorine’s electronegativity but lack confirmed antifungal data .

Sulfamoyl Group Variations: Benzyl(ethyl)sulfamoyl (target) vs.

Molecular Weight Trends :

  • The target compound’s higher molecular weight (594.68 g/mol) compared to LMM5 (532.61 g/mol) and LMM11 (520.58 g/mol) may affect ADME properties, necessitating formulation optimization for in vivo studies .

Table 2: Comparative Antifungal Activity of Selected Compounds

Compound Target Organism MIC (µg/mL) Mechanism of Action Reference
LMM5 Candida albicans 2.5 Thioredoxin reductase inhibition
LMM11 Candida albicans 5.0 Broad-spectrum antifungal; Trr1 inhibition
Target Compound Candida albicans Not reported Predicted Trr1 inhibition (in silico)
  • Mechanistic Insights : Both LMM5 and LMM11 inhibit thioredoxin reductase (Trr1), a critical enzyme in fungal redox homeostasis. The target compound’s triethoxyphenyl group may enhance binding to Trr1’s hydrophobic active site, but experimental validation is pending .

Physicochemical and Pharmacokinetic Properties

Table 3: Computational Property Comparison

Property Target Compound LMM5 533869-65-7 (Fluorophenyl)
LogP (XLogP3) 5.2* 4.1 3.7
Hydrogen Bond Acceptors 7 5 8
Topological PSA (Ų) 114 98 114
Rotatable Bonds 8 6 8

*Estimated via analog data from .

  • Polar Surface Area (PSA) : A PSA of 114 Ų aligns with moderate oral bioavailability, comparable to fluorophenyl analogs .

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O7S/c1-5-34(20-21-12-10-9-11-13-21)42(36,37)24-16-14-22(15-17-24)28(35)31-30-33-32-29(41-30)23-18-25(38-6-2)27(40-8-4)26(19-23)39-7-3/h9-19H,5-8,20H2,1-4H3,(H,31,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKJPUPQZWQEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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